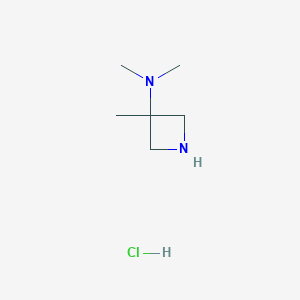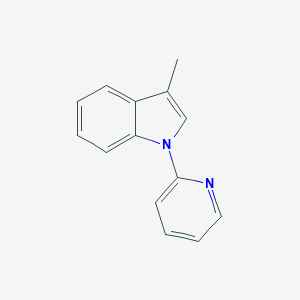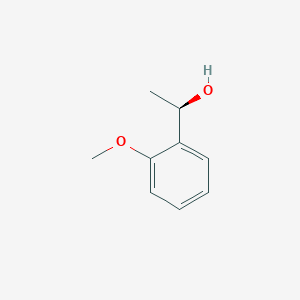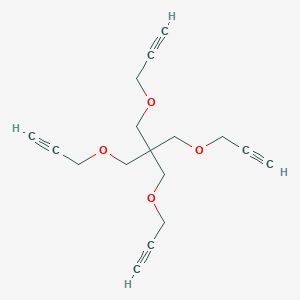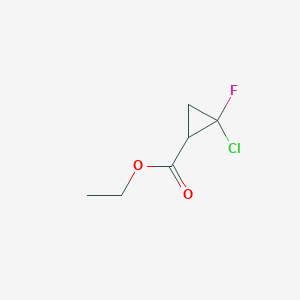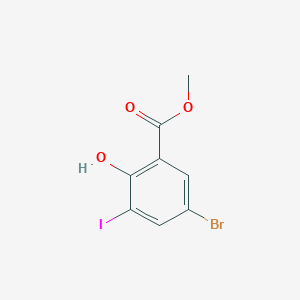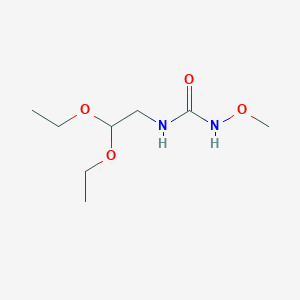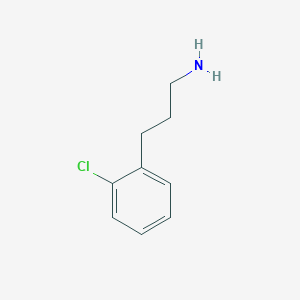
3-(2-Chlorophenyl)propan-1-amine
Übersicht
Beschreibung
3-(2-Chlorophenyl)propan-1-amine is a colorless to light yellow liquid with a special smell . It is often used as a pharmaceutical intermediate and a starting material for organic synthesis .
Synthesis Analysis
One common method of synthesizing 2-chlorophenylpropan-1-amine involves the reaction of phenylacetone with hydrochloric acid, followed by diazotization and reduction reactions . The specific synthesis method can be optimized based on actual needs .Molecular Structure Analysis
The molecular weight of 3-(2-Chlorophenyl)propan-1-amine is 169.65 . The InChI code provides a specific description of its molecular structure .Chemical Reactions Analysis
3-(2-Chlorophenyl)propan-1-amine is an organic halide and can freely halogenate . It is lipophilic and soluble in water and many organic solvents .Physical And Chemical Properties Analysis
3-(2-Chlorophenyl)propan-1-amine has a low boiling point and melting point . It has a density of 1.098±0.06 g/cm3 (Predicted), a boiling point of 106-107 °C (Press: 3 Torr), a flash point of 124.2°C, and a vapor pressure of 0.0195mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediates
“3-(2-Chlorophenyl)propan-1-amine” is commonly used as a pharmaceutical intermediate. It serves as a building block in the synthesis of various drugs due to its chemical structure which allows for further modifications and reactions .
Synthesis of Anti-allergic Drugs
This compound is utilized in the synthesis of anti-allergic medications. These drugs help in managing allergic reactions by preventing or minimizing the effects of histamines in the body .
Anti-anxiety Medications
It also plays a role in the production of anti-anxiety drugs. These medications are designed to alleviate anxiety and its related symptoms .
Fungicides
In agriculture, “3-(2-Chlorophenyl)propan-1-amine” is used to create fungicides that protect crops from fungal infections, thereby ensuring crop safety and food security .
Organic Synthesis
As a starting material for organic synthesis, this compound is involved in various chemical reactions to produce a wide range of organic products .
Dye Manufacturing
The compound can be used in the synthesis of dyes, contributing to the coloration process in textiles and other materials .
Flavor and Fragrance Industry
It finds application in creating flavors and fragrances by being a part of synthetic aromatic compounds .
Pesticide Production
Lastly, “3-(2-Chlorophenyl)propan-1-amine” is used in the production of pesticides, playing a crucial role in pest control and management .
Wirkmechanismus
Target of Action
It is often used as a pharmaceutical intermediate and a starting material for organic synthesis . It is widely used in the pharmaceutical industry and can be used to synthesize a variety of drugs, such as anti-allergic drugs, anti-anxiety drugs, and fungicides .
Mode of Action
It is known that it is a lipophilic compound, which means it has the ability to dissolve in fats, oils, lipids, and non-polar solvents . This property could influence its interaction with its targets.
Pharmacokinetics
Its lipophilic nature suggests that it may readily cross biological membranes, which could influence its bioavailability .
Result of Action
Given its use in the synthesis of various pharmaceuticals, it can be inferred that it may have diverse effects depending on the specific drug it is used to produce .
Safety and Hazards
3-(2-Chlorophenyl)propan-1-amine is an organic halide and has certain toxicity . When using or handling it, appropriate personal protective equipment should be worn, such as gloves, protective glasses, and protective clothing . It should be operated in a well-ventilated place and kept away from fire or high-temperature environments .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVNNEPIXJSRAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409456 | |
| Record name | 3-(2-chlorophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)propan-1-amine | |
CAS RN |
18655-48-6 | |
| Record name | 2-Chlorobenzenepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18655-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-chlorophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


